2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone is an organic compound that features a pyrimidine ring fused with a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone typically involves the reaction of 1-phenylethanone with 1-methyl-1,4,5,6-tetrahydropyrimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities to meet demand.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride: Shares a similar pyrimidine ring structure but differs in the attached functional groups.
(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride: Another compound with a similar core structure but different substituents.
Uniqueness
2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-phenylethanone is unique due to its specific combination of a pyrimidine ring with a phenylethanone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H16N2O/c1-15-9-5-8-14-13(15)10-12(16)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
HPERHCMNUGUAGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN=C1CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.